1-(piperidin-4-yl)-1H-indazole hydrochloride

Description

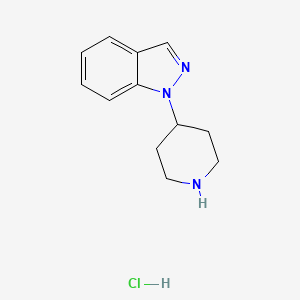

1-(Piperidin-4-yl)-1H-indazole hydrochloride is a heterocyclic compound featuring an indazole core fused with a piperidine moiety. Indazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and kinases. The piperidine ring enhances conformational flexibility and bioavailability, while the hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics . This compound serves as a scaffold for developing therapeutics, particularly in oncology and central nervous system (CNS) disorders.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-4-ylindazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPIRTFWGAPJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3C=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698048-61-1 | |

| Record name | 1-(piperidin-4-yl)-1H-indazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation or acylation reactions introduce the piperidine moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the indazole or piperidine rings, potentially altering the compound’s pharmacological properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperidine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole or piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Piperidin-4-yl)-1H-indazole hydrochloride has several notable applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents.

- Biochemical Probes : The compound is investigated for its potential to study cellular processes due to its ability to interact with various biomolecules.

- Pharmacological Research : It is explored for therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities.

- Material Science : The compound is utilized in developing new materials and chemical processes.

The biological activity of this compound can be summarized in the following table:

| Activity | Efficacy | Reference |

|---|---|---|

| Anticancer | Significant inhibition of breast cancer cells (IC50 = 18 µM) | |

| Enzyme Inhibition | Inhibits PARP1 activity | |

| Cytotoxicity | Moderate cytotoxicity in vitro |

Anticancer Activity

A study demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer cells, with an IC50 value of 18 µM. This suggests its potential as a therapeutic agent in oncology by enhancing apoptotic pathways through the cleavage of PARP1 and increasing CASPASE 3/7 activity .

Enzyme Inhibition Studies

The compound effectively inhibits poly(ADP-ribose) polymerase (PARP) activity, which is crucial for cancer treatment strategies targeting tumors with specific genetic backgrounds, such as BRCA mutations. This inhibition is significant as PARP inhibitors are being actively researched for their role in cancer therapies .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other known inhibitors:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

This comparison highlights that while Olaparib is a well-established PARP inhibitor, the compound under discussion shows comparable efficacy at lower concentrations .

Case Studies and Research Findings

Several studies have investigated the applications and mechanisms of action of this compound:

- Anticancer Efficacy : A detailed study published in a peer-reviewed journal evaluated the compound's effects on breast cancer cells, revealing its potential as a therapeutic agent due to significant cytotoxicity and enzyme inhibition .

- Enzyme Interaction Studies : Research focused on the interaction between the compound and PARP enzymes demonstrated its inhibitory effects, suggesting further exploration into its use as a cancer treatment option .

- Material Development : The compound's unique chemical properties have led to its application in developing new materials for industrial purposes, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Biological Activity

1-(Piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its indazole core linked to a piperidine moiety. This structure contributes to its diverse biological activities.

Research indicates that this compound may exert its effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .

- Modulation of Cellular Pathways : It may influence pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Efficacy | Reference |

|---|---|---|

| Anticancer | Significant inhibition of breast cancer cells (IC50 = 18 µM) | |

| Enzyme Inhibition | Inhibits PARP1 activity | |

| Cytotoxicity | Moderate cytotoxicity in vitro |

Anticancer Activity

A notable study evaluated the efficacy of this compound against human breast cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value of 18 µM, indicating its potential as a therapeutic agent in oncology. The study also highlighted that the compound enhances cleavage of PARP1 and increases CASPASE 3/7 activity, suggesting a mechanism involving apoptotic pathways .

Enzyme Inhibition Studies

Further investigations into the compound's ability to inhibit PARP1 revealed that it effectively reduces the enzyme's catalytic activity. This inhibition is crucial because PARP inhibitors are currently being explored as treatments for cancers with specific genetic backgrounds, such as BRCA-mutated tumors .

Comparative Analysis with Other Compounds

In comparison to other known inhibitors, this compound shows promising results:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

This table illustrates that while Olaparib is a well-established PARP inhibitor, this compound presents comparable efficacy at lower concentrations.

Q & A

Q. What are the common synthetic routes for 1-(piperidin-4-yl)-1H-indazole hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives) to form the indazole core, followed by alkylation or acylation to introduce the piperidine moiety. Acidic or basic conditions are critical during cyclization to avoid side reactions. The final step involves forming the hydrochloride salt to enhance stability and solubility. Catalysts (e.g., palladium for cross-coupling) and solvent polarity (e.g., DMF for nucleophilic substitution) significantly impact yield. Industrial-scale processes may use continuous flow reactors for optimized efficiency .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the indazole and piperidine ring connectivity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms. Thin-layer chromatography (TLC) is used for real-time reaction monitoring .

Q. How does the hydrochloride salt form affect solubility and bioavailability compared to the free base?

The hydrochloride salt improves aqueous solubility by forming ionic interactions with water, enhancing bioavailability in biological assays. The free base may exhibit better lipid membrane permeability but lower stability under ambient conditions. Salt selection should align with assay requirements: hydrochloride for in vitro aqueous systems, free base for lipophilic environments (e.g., blood-brain barrier studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or cytochrome P450 assays.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve in vivo stability.

- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .

Q. What computational methods are recommended for predicting binding affinity with biological targets?

Molecular docking (AutoDock Vina, Glide) identifies potential binding poses within target active sites. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over time. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., piperidine ring substituents) with activity. Quantum mechanical calculations (DFT) predict electronic interactions critical for ligand-receptor binding .

Q. How can low yields in the final alkylation step be addressed during synthesis?

Optimize temperature (40–60°C for nucleophilic substitution), solvent (acetonitrile for polar aprotic conditions), and catalyst (e.g., KI for Finkelstein reactions). Use protecting groups (e.g., Boc for piperidine amines) to prevent side reactions. Monitor progress via TLC and employ column chromatography for purification. Scaling reactions under inert atmospheres (N₂/Ar) minimizes oxidation .

Q. What structural modifications to the indazole core improve metabolic stability?

Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to reduce cytochrome P450-mediated oxidation. Replace labile hydrogen bonds with bioisosteres (e.g., pyrazole for indazole in analogs). Deuterium labeling at metabolically vulnerable sites (e.g., C-7) slows degradation. Validate modifications using in vitro hepatocyte assays .

Methodological Design Questions

Q. How should researchers design analogs to enhance target selectivity?

- Scaffold hopping : Replace indazole with benzimidazole or triazole cores while retaining the piperidine moiety.

- Substituent variation : Introduce methyl or methoxy groups on the piperidine ring to alter steric and electronic interactions.

- Fragment-based screening : Identify critical binding motifs via X-ray crystallography of lead compounds. Prioritize analogs with >10-fold selectivity in kinase panel assays to minimize off-target effects .

Q. What in vitro assays are optimal for initial antimicrobial activity screening?

Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with time-kill assays to assess bactericidal vs. bacteriostatic effects. For biofilms, employ crystal violet staining or confocal microscopy with LIVE/DEAD dyes .

Q. What are key considerations when scaling synthesis from lab to pilot scale?

Transition from batch to continuous flow reactors for improved heat/mass transfer. Optimize crystallization conditions (e.g., anti-solvent addition rate) to maintain polymorphic purity. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Conduct hazard assessments for exothermic steps (e.g., alkylation) to ensure safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.